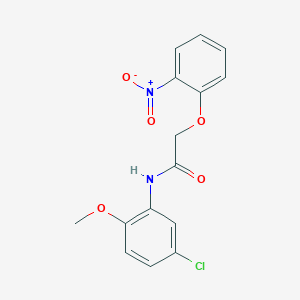
N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted methoxyphenyl group and a nitrophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide can be achieved through a multi-step process involving the following key steps:
Nitration: The starting material, 2-methoxyphenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-nitro-5-methoxyphenol.
Chlorination: The nitrated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group, resulting in 5-chloro-2-nitro-4-methoxyphenol.
Acetylation: The chlorinated product undergoes acetylation with acetic anhydride in the presence of a base such as pyridine to form 5-chloro-2-methoxyphenyl acetate.
Amidation: Finally, the acetylated product is reacted with 2-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: N-(5-chloro-2-methoxyphenyl)-2-(2-aminophenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-chloro-2-methoxyphenyl acetic acid and 2-nitrophenol.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: It may serve as a precursor for the synthesis of advanced materials with unique properties.
Biological Studies: The compound can be used to study the effects of specific chemical modifications on biological activity.
Industrial Applications: It may be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, methoxy, and nitro groups can influence its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-(2-aminophenoxy)acetamide: A reduced derivative with an amino group instead of a nitro group.
N-(5-chloro-2-methoxyphenyl)-2-(2-hydroxyphenoxy)acetamide: A hydrolyzed derivative with a hydroxy group instead of a nitro group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of both chloro and nitro groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-7-6-10(16)8-11(13)17-15(19)9-23-14-5-3-2-4-12(14)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRTZROZVINJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
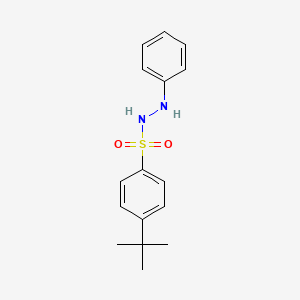
![N~2~-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N~2~-cyano-N~1~-methylglycinamide](/img/structure/B5743511.png)
![[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-methyl-4-nitrobenzoate](/img/structure/B5743523.png)

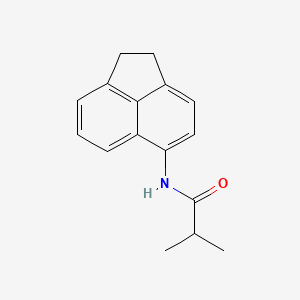
![3-[1-(1-naphthyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5743546.png)
![2-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5743550.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5743572.png)
![1-[(2,5-dimethylphenyl)methyl]-4-ethylpiperazine](/img/structure/B5743574.png)
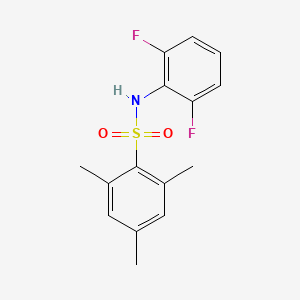
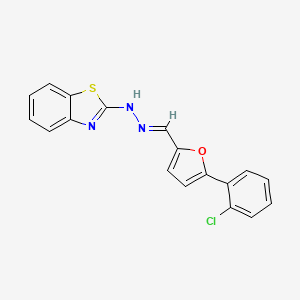
![2-formylphenyl [(2-nitrophenyl)sulfinyl]acetate](/img/structure/B5743599.png)
![N-(3-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5743605.png)
![2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(2-FLUOROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B5743615.png)
